Pilosulin 1
Description
Properties
bioactivity |
Gram+ & Gram-, Fungi, Mammalian cells, |
|---|---|
sequence |
GLGSVFGRLARILGRVIPKVAKKLGPKVAKVLPKVMKEAIPMAVEMAKSQEEQQPQ |
Origin of Product |
United States |
Scientific Research Applications
Cytotoxic Properties
Pilosulin 1 exhibits significant cytotoxicity towards a range of cell types, including cancerous and normal blood cells. Research indicates that it effectively inhibits the growth of tumor cells, particularly those of lymphoid and myeloid origin.
- Mechanism of Action : this compound induces cell death through mechanisms similar to those of other cytotoxic peptides like melittin. It operates by disrupting cellular membranes, leading to rapid lysis of target cells. Flow cytometry studies have shown that this compound can kill proliferating B cells and other leukocytes within minutes, demonstrating its potential as a therapeutic agent against hematological malignancies .
- Selectivity : Notably, this compound displays differential toxicity; it is highly effective against lymphocytes while exhibiting lower cytotoxicity towards granulocytes. This property makes it a promising candidate for selective targeting in cancer therapies, minimizing damage to non-target cells .
Potential Applications in Cancer Therapy
This compound's unique properties make it suitable for various applications in cancer treatment:
- Recombinant Antibody Therapy : The peptide can be coupled with antibodies that recognize tumor-specific antigens. This approach enhances the specificity of cancer treatments while leveraging the cytotoxic effects of this compound. Recombinant DNA technology allows for the cloning of this compound into single-chain variable fragment (scFv) antibodies, creating targeted therapeutic agents .
- Bone Marrow Grafting : Given its ability to selectively eliminate lymphocytes, this compound may be beneficial in bone marrow transplant procedures where lymphocyte depletion is necessary before grafting .
Case Studies and Research Findings
Several studies have documented the efficacy and applications of this compound:
Comparison with Similar Compounds
Key Findings :
- Pilosulin 3 is the most prevalent allergen (77.7% IgE binding) but has lower cytotoxicity than this compound .
- Pilosulin 2 lacks hemolytic activity, unlike this compound, despite shared cationic properties .
Cross-Reactivity with Solenopsis geminata (Tropical Fire Ant) Venom Proteins
Structural Insights :
- Sol g 3.1 and 4.1 share the highest cross-reactivity due to sequence alignment with Pilosulin 4.1a .
- Phylogenetic analysis groups Sol g 3.1 with this compound and 3.2b, explaining shared allergenic regions .
Cytotoxic Peptides from Other Hymenoptera
Structural and Functional Analogues
Preparation Methods
Natural Source Extraction and Initial Characterization
Pilosulin 1 is originally isolated from the venom of Myrmecia pilosula, a species of giant bull ant. The venom is a complex cocktail of peptidic toxins ranging from 2 to 25 kDa, with this compound being the most abundant component. Early studies identified the amino acid sequence of this compound as a 22-residue peptide (SEQ ID NO:2), which has been extensively characterized for its cytotoxic properties.
Solid-Phase Peptide Synthesis (SPPS)
The primary method for preparing this compound in research and therapeutic contexts is chemical synthesis using solid-phase peptide synthesis (SPPS), particularly the Fmoc (9-fluorenyl methoxycarbonyl) strategy. This method allows for precise control over the peptide sequence and facilitates the production of high-purity peptides.
Key steps in SPPS for this compound:
Resin and Scale: The peptide is synthesized on a Rink Amide resin, which allows for C-terminal amidation, a modification present in native this compound. Typical synthesis scale is around 100 μmol.
Coupling Cycle: Automated microwave-assisted peptide synthesizers (e.g., CEM Liberty Blue) are used with rapid coupling cycles involving:
- 2 minutes coupling at 90°C
- 1 minute deprotection at 90°C
- Associated washes and liquid handling for efficiency
Reagents: A fivefold excess of Fmoc-protected amino acids, ethyl cyanohydroxyiminoacetate (Oxyma) as an additive, and diisopropylcarbodiimide (DIC) as the coupling agent are employed to ensure high coupling efficiency and minimize side reactions.
Cleavage and Deprotection: After synthesis, the peptide is cleaved from the resin and side-chain protecting groups removed using a trifluoroacetic acid (TFA)-based cleavage cocktail (TFA/triisopropylsilane/water in 95:2.5:2.5 ratio) for 2 hours at room temperature.
Workup: The crude peptide is precipitated with diethyl ether and lyophilized to yield a dry powder.
Purification: Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a gradient of acetonitrile (ACN) and 0.1% TFA is employed to purify this compound to ≥95% purity.
Characterization: Mass spectrometry (MS) confirms the molecular weight, and analytical UPLC verifies purity.
| Step | Conditions/Details | Outcome |
|---|---|---|
| Resin | Protide Rink Amide resin | C-terminal amidation |
| Coupling | 2 min at 90°C, 5x excess Fmoc-AA, Oxyma, DIC | Efficient chain elongation |
| Deprotection | 1 min at 90°C | Removal of Fmoc groups |
| Cleavage | TFA/triisopropylsilane/H2O (95:2.5:2.5), 2 h RT | Side chain deprotection & cleavage |
| Purification | RP-HPLC, 20-40% ACN gradient | ≥95% pure peptide |
| Characterization | MS and UPLC | Confirm identity and purity |
Oxidative Folding and Dimerization
This compound exists as a dimer linked by disulfide bonds formed between cysteine residues. Proper folding and dimerization are critical for its biological activity.
Dimer Formation: The reduced monomeric chains are mixed in equimolar ratios at pH 8.0 to promote disulfide bond formation.
Oxidation Methods: Two main methods are used:
- Dimethyl sulfoxide (DMSO) oxidation: The reduced peptide is dissolved in DMSO, which facilitates the formation of correct disulfide bonds.
- Guanidinium hydrochloride (GnHCl) assisted oxidation: The reduced peptide is dissolved in 6 M GnHCl and diluted with ammonium bicarbonate buffer (0.2 M, pH 8.0) to a final concentration of 2 mM peptide and 1 M GnHCl, then stirred at room temperature for 48 hours in an open vessel to allow air oxidation.
Product Analysis: The oxidation reaction typically yields a single major product corresponding to the correctly folded dimer, confirmed by RP-HPLC co-elution with natural venom toxin and mass spectrometry (expected mass ~1577 Da for the dimer).
| Oxidation Method | Conditions | Outcome |
|---|---|---|
| DMSO oxidation | Peptide dissolved in DMSO, room temperature | Correct disulfide bond formation |
| GnHCl oxidation | 6 M GnHCl dilution to 1 M GnHCl, pH 8.0, 48 h RT | High yield of dimeric peptide |
| Analysis | RP-HPLC and MS | Confirmation of correct folding |
Recombinant DNA-Based Production
Though less detailed in the literature, recombinant DNA technology has been employed to clone the gene encoding this compound into DNA vectors. This enables the production of this compound or its active fragments fused to antibody fragments (e.g., single chain Fv antibodies) for targeted therapeutic applications.
Gene Cloning: The DNA sequence encoding this compound has been cloned into expression vectors.
Expression Systems: These can include bacterial or eukaryotic systems for peptide expression.
Purification: Recombinant peptides are purified using chromatographic methods.
Advantages: This method allows for the production of recombinant polypeptides that may include only the minimal cytotoxic portion of this compound, potentially enhancing specificity and reducing side effects.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Natural Venom Extraction | Isolation from M. pilosula venom | Natural peptide with native modifications | Limited quantity, complex mixture |
| Solid-Phase Peptide Synthesis (SPPS) | Automated Fmoc chemistry, microwave-assisted | High purity, sequence control | Costly for large scale |
| Oxidative Folding & Dimerization | DMSO or GnHCl oxidation to form disulfide bonds | Correct folding, biologically active | Time-consuming (up to 48 h) |
| Recombinant DNA Expression | Cloning into vectors, expression in host cells | Scalable, allows fusion proteins | Requires molecular biology expertise |
Research Findings on Preparation Efficiency and Peptide Activity
Yield: SPPS followed by purification yields approximately 7.1% of pure peptide relative to starting resin scale.
Purity: RP-HPLC purification achieves ≥95% purity, critical for biological assays.
Structural Confirmation: Mass spectrometry confirms the expected molecular weight, ensuring correct synthesis.
Biological Activity: Properly folded and dimerized this compound exhibits potent cytotoxicity against cancer cells, with differential toxicity towards lymphocytes versus granulocytes.
Kinetics: this compound kills cells rapidly at physiological temperature (37°C), with complete cell death observed within 2 minutes at 1.5–3 μM concentrations.
Q & A
Basic Research Questions
Q. How can researchers design experiments to characterize the structural and functional properties of Pilosulin 1?
- Methodological Approach :
- Utilize sequence alignment tools (e.g., BLAST, Clustal Omega) to compare this compound with homologous peptides like melittin and PLP family members, focusing on conserved domains and residue variations .
- Employ structural modeling (e.g., AlphaFold, Rosetta) to predict tertiary structures and identify functional motifs (e.g., signal peptide cleavage sites, enzymatic domains) .
- Validate predictions using mass spectrometry for post-translational modifications and circular dichroism for secondary structure confirmation .
Q. What are the key considerations for assessing this compound’s cytotoxicity in vitro?
- Methodological Approach :
- Select cell lines with varying sensitivity (e.g., MCF-7 vs. MDA-MB-231 for breast cancer studies) and standardize treatment conditions (e.g., dose range: 0.01–10 μM, exposure time: 24–72 hrs) .
- Include positive controls (e.g., doxorubicin) and negative controls (vehicle-only treatments) to contextualize cytotoxicity data .
- Use assays like MTT/WST-1 for viability and flow cytometry for apoptosis/necrosis quantification .
Advanced Research Questions
Q. How can contradictions in this compound’s reported bioactivities (e.g., cytotoxic vs. radioprotective effects) be resolved?
- Methodological Approach :
- Conduct dose-response studies to identify biphasic effects (e.g., low-dose radioprotection vs. high-dose cytotoxicity) and validate using clonogenic assays .
- Compare cell-type specificity by testing across multiple cancer/non-cancer models (e.g., primary cells vs. immortalized lines) to rule out context-dependent outcomes .
- Perform mechanistic studies (e.g., RNA-seq, ROS detection) to dissect pathways like oxidative stress modulation or membrane disruption .
Q. What strategies optimize the recombinant expression and purification of this compound for functional studies?
- Methodological Approach :
- Use heterologous systems (e.g., E. coli with codon optimization, yeast with secretion tags) to overcome toxicity issues. Verify solubility via SDS-PAGE and Western blot .
- Apply affinity chromatography (e.g., His-tag purification) followed by RP-HPLC for high-purity isolates. Confirm bioactivity via hemolytic assays or patch-clamp electrophysiology .
Q. How can researchers integrate multi-omics data to elucidate this compound’s biosynthetic pathway and ecological role?
- Methodological Approach :
- Combine venom gland transcriptomics (to identify precursor mRNAs) with peptidomics (to detect mature peptides) .
- Use phylogenetic analysis to trace evolutionary relationships with other ant venoms (e.g., PLP family) and predict ecological adaptations .
- Validate hypotheses via CRISPR/Cas9 knockout models in venom-producing organisms to assess functional redundancy .
Methodological Frameworks for Contradiction Analysis
Q. What statistical frameworks are appropriate for reconciling conflicting data on this compound’s therapeutic potential?
- Methodological Approach :
- Apply meta-analysis to aggregate data from independent studies, adjusting for variables like cell type, dosage, and assay sensitivity .
- Use Bayesian inference to quantify uncertainty in contradictory results and identify parameters requiring replication (e.g., IC50 values across models) .
Q. How should researchers apply the PICOT framework to clinical studies involving this compound derivatives?
- Methodological Approach :
- Define Population (e.g., triple-negative breast cancer patients), Intervention (e.g., this compound-loaded nanoparticles), Comparison (e.g., standard chemotherapy), Outcome (e.g., progression-free survival), and Time (e.g., 12-month follow-up) .
- Align preclinical data (e.g., murine xenograft efficacy) with clinical trial phases to ensure translational relevance .
Data Presentation and Reproducibility Guidelines
Q. What are the best practices for reporting this compound’s bioactivity data to ensure reproducibility?
- Methodological Approach :
- Follow MIAME (Microarray) or MIAPE (Proteomics) standards for omics data. Include raw data (e.g., mass spectra, sequencing reads) in public repositories .
- Provide detailed protocols for venom extraction, peptide purification, and bioassays, including batch-specific variability (e.g., LC50 ranges) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
